2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone
Description
2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a heterocyclic compound featuring a benzo[d]isoxazole moiety linked via an ethanone bridge to a substituted azetidine ring. The azetidine ring is further functionalized with a 4-chlorobenzo[d]thiazol-2-yloxy group. This compound integrates two pharmacologically significant heterocycles: benzo[d]isoxazole (associated with neuroleptic and anti-inflammatory activity) and benzo[d]thiazole (linked to antimicrobial and anticancer properties).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-13-5-3-7-16-18(13)21-19(27-16)25-11-9-23(10-11)17(24)8-14-12-4-1-2-6-15(12)26-22-14/h1-7,11H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTZMFKRGAKIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)OC4=NC5=C(S4)C=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone is a novel synthetic derivative that combines features of isoxazole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with structure-activity relationships (SAR) and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key properties include:
- Molecular Weight: 373.85 g/mol
- Melting Point: Not specified in the literature
- Solubility: Soluble in organic solvents like DMSO and ethanol
Antimicrobial Activity
Research indicates that compounds with isoxazole and thiazole structures often exhibit significant antimicrobial properties. The synthesized compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | No activity | - |
| Pseudomonas aeruginosa | No activity | - |
The compound demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MICs) indicating potential as an antibacterial agent. However, it showed no activity against common Gram-negative bacteria like E. coli and P. aeruginosa .
Anticancer Activity
Studies have shown that benzothiazole and benzoisoxazole derivatives possess anticancer properties. The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| HCT-116 | 12 |
The results indicated that the compound exhibited cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer drug candidate. Structure–activity relationship studies revealed that modifications to the substituents on the isoxazole ring could enhance potency .
Anti-inflammatory Activity
Inflammation assays were conducted using carrageenan-induced paw edema in rats to evaluate the anti-inflammatory potential of the compound. The results showed a significant reduction in paw swelling compared to the control group.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | - |
| Compound Treatment | 45 |
These findings suggest that the compound may exert anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups enhances antibacterial activity, while electron-donating groups improve anticancer potency.
- Ring Modifications : Alterations in the benzoisoxazole or thiazole rings can significantly affect biological efficacy.
Case Studies
Recent research highlighted several case studies involving similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS 1396870-36-2) Structure: Similar azetidine core but replaces the ethanone bridge with a methanone group. The benzo[d]isoxazole is substituted with a 4-methylbenzo[d]thiazole. Key Differences:
- Substituent : Methyl (electron-donating) vs. chloro (electron-withdrawing) on the benzothiazole.
- Linker: Methanone vs. ethanone bridge, altering steric bulk and conformational flexibility. Molecular Weight: 381.47 g/mol vs. ~420 g/mol (estimated for the target compound due to chloro and ethanone groups).
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas
- Structure : Thiourea derivatives with benzothiazole and aryl groups.
- Key Differences : Absence of azetidine and isoxazole moieties. These compounds exhibit simpler backbones, synthesized via condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates.
Physicochemical Properties
Research Findings and Data Gaps
- By analogy, its characterization would require ¹H/¹³C NMR, HRMS, and X-ray crystallography (using programs like SHELXL ).
- Computational Insights : Density functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , could predict electronic properties and reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
